2-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine
Description
This compound is a heterocyclic molecule featuring a thieno[3,2-b]pyridine core substituted with a trifluoromethyl group at position 6, a 3-pyridinyl moiety at position 3, and a 4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl group at position 2. Its structural complexity arises from the fusion of triazole, pyridine, and thiophene rings, which are known to confer unique electronic and steric properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methylsulfanyl substituent on the triazole ring may influence reactivity and intermolecular interactions .
Properties
IUPAC Name |
2-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)-3-pyridin-3-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N5S2/c1-25-15(23-24-16(25)26-2)14-12(9-4-3-5-21-7-9)13-11(27-14)6-10(8-22-13)17(18,19)20/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBZCFGIIYGFQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SC)C2=C(C3=C(S2)C=C(C=N3)C(F)(F)F)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 412.47 g/mol. The compound features a complex structure characterized by multiple heterocycles, including a triazole and a thieno[3,2-b]pyridine moiety. The trifluoromethyl group and methylsulfanyl substituent contribute to its unique chemical properties.
Biological Activity Overview
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Antimicrobial Activity :
- Triazole derivatives are known for their antifungal and antibacterial properties. Research indicates that compounds containing the triazole ring exhibit significant activity against various pathogens, including resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
- In a study evaluating the structure-activity relationship (SAR) of triazole compounds, derivatives with electron-donating groups showed enhanced antibacterial activity .
-
Anticancer Potential :
- Compounds similar to this triazole derivative have been investigated for their anticancer properties. For instance, studies have demonstrated that triazole-containing compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Specific analogs have shown promising results in vitro against different cancer cell lines, indicating potential for further development as anticancer agents.
- Enzyme Inhibition :
Case Studies
-
Synthesis and Evaluation :
- A recent study synthesized various triazole derivatives and evaluated their biological activities. The synthesized compound displayed significant antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Another study highlighted the synthesis of hybrid compounds combining triazoles with other pharmacophores, resulting in enhanced bioactivity against both bacterial and fungal strains .
-
Pharmacological Profiles :
- A comprehensive review of 1,2,4-triazole derivatives indicated their broad pharmacological profiles, including antifungal, antibacterial, antiviral, and anticancer activities . The compound's specific interactions at the molecular level were investigated to determine its efficacy and selectivity against target pathogens.
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of 1,2,4-triazole derivatives fused with pyridine and thiophene systems. Key structural analogues include:
Spectroscopic and Computational Insights
- NMR Analysis : Analogues like compounds 1 and 7 in show conserved chemical shifts in regions unaffected by substituents, suggesting the target compound’s core structure could be validated via similar NMR profiling .
- Lumping Strategies: As noted in , compounds with similar substituents (e.g., CF₃ vs. Cl) may be grouped for predictive modeling of reactivity or pharmacokinetics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for this compound, and how do solvent systems influence reaction efficiency?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation. For example, thiazolo-triazole intermediates can be prepared via nucleophilic substitution using 5-arylidene-2-phenylhydrazono-4-thiazolidinones under reflux in ethanol-water mixtures (70:30 v/v). Solvent polarity significantly impacts cyclization efficiency: polar aprotic solvents (e.g., DMSO) enhance trifluoromethyl group incorporation, while ethanol-water systems improve crystallinity . Reaction times and temperatures (80–100°C) should be optimized using fractional factorial design to balance yield (typically 45–65%) and purity.
Q. How can spectroscopic techniques confirm structural integrity?
- Methodological Answer :
- IR Spectroscopy : Key peaks include ν(S–C) at 680–720 cm⁻¹ (methylsulfanyl group) and ν(C=N) at 1550–1600 cm⁻¹ (triazole ring) .
- UV-Vis : π→π* transitions in the pyridine (λ_max ≈ 265 nm) and thienopyridine (λ_max ≈ 310 nm) moieties validate conjugation .
- NMR : ¹H NMR should resolve pyridinyl protons (δ 8.2–8.5 ppm) and trifluoromethyl splitting (¹⁹F NMR δ -62 to -65 ppm).
Q. What experimental parameters are critical for stability studies under varying conditions?
- Methodological Answer : Design accelerated degradation studies using:
- pH gradients (1.0–13.0) to assess hydrolytic stability of the methylsulfanyl and trifluoromethyl groups.
- Thermal stress (40–80°C) to monitor decomposition via HPLC-MS, tracking thienopyridine ring oxidation .
- Light exposure : UV-visible spectroscopy can detect photolytic byproducts (e.g., sulfoxide formation).
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across assay systems?
- Methodological Answer : Discrepancies often arise from assay-specific parameters (e.g., cell permeability vs. protein binding). To reconcile
- Perform dose-response profiling in parallel assays (e.g., bacterial vs. mammalian cell lines).
- Use isothermal titration calorimetry (ITC) to quantify binding affinity to target enzymes (e.g., triazole-interacting kinases) .
- Cross-validate with molecular docking simulations to identify steric or electronic mismatches in active sites.
Q. What computational methods predict reactivity differences between this compound and analogs?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to map electrophilic/nucleophilic sites, particularly at the triazole C3 and pyridine N1 positions.
- Compare HOMO-LUMO gaps with analogs (e.g., methyl vs. ethyl sulfanyl derivatives) to predict redox stability .
- Validate predictions with cyclic voltammetry to measure oxidation potentials (e.g., E_pa for thienopyridine ≈ +1.2 V vs. Ag/AgCl).
Q. How to design experiments evaluating environmental persistence and transformation pathways?
- Methodological Answer :
- Microcosm Studies : Incubate the compound in soil/water systems (pH 7.0, 25°C) with LC-MS/MS monitoring. Track trifluoromethyl degradation to COF₂ and sulfanyl group oxidation to sulfonates .
- QSAR Modeling : Use logP (estimated ≈3.8) and biodegradation probability scores to predict bioaccumulation risks.
- Metabolite Identification : Expose to liver microsomes (human/rat) and analyze Phase I/II metabolites via HRMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
